4-(3,4-DICARBOXYPHENOXYMETHOXY)BENZENE-1,2-DICARBOXYLIC ACID
Description
4-(3,4-Dicarboxyphenoxymethoxy)benzene-1,2-dicarboxylic acid is an organic compound characterized by the presence of multiple carboxylic acid groups attached to a benzene ring. This compound is known for its unique structure, which includes both ether and carboxylic acid functionalities, making it a versatile molecule in various chemical applications.
Properties
IUPAC Name |
4-[(3,4-dicarboxyphenoxy)methoxy]phthalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O10/c18-14(19)10-3-1-8(5-12(10)16(22)23)26-7-27-9-2-4-11(15(20)21)13(6-9)17(24)25/h1-6H,7H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFVMVBFRZVBGJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCOC2=CC(=C(C=C2)C(=O)O)C(=O)O)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dicarboxyphenoxymethoxy)benzene-1,2-dicarboxylic acid typically involves the esterification of phthalic acid derivatives with glycol. The reaction is usually carried out under acidic conditions and requires heating to facilitate the esterification process . The product is then purified through recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control to ensure it meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dicarboxyphenoxymethoxy)benzene-1,2-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as nitric acid for nitration and halogens for halogenation are employed.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Nitro, halo, and other substituted derivatives.
Scientific Research Applications
4-(3,4-Dicarboxyphenoxymethoxy)benzene-1,2-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential in drug delivery systems due to its ability to form stable complexes with various drugs.
Medicine: Explored for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of high-performance polymers and resins
Mechanism of Action
The mechanism of action of 4-(3,4-dicarboxyphenoxymethoxy)benzene-1,2-dicarboxylic acid involves its interaction with various molecular targets. The carboxylic acid groups can form hydrogen bonds with biological molecules, influencing their structure and function. The compound’s ability to undergo redox reactions also plays a role in its biological activity, particularly in its antioxidant properties .
Comparison with Similar Compounds
Similar Compounds
1,2-Benzenedicarboxylic acid: Known for its use in plasticizers.
4-[amino(3,4-dicarboxyphenoxy)methoxy]benzene-1,2-dicarboxylic acid: Similar structure but with an additional amino group
Uniqueness
4-(3,4-Dicarboxyphenoxymethoxy)benzene-1,2-dicarboxylic acid stands out due to its unique combination of ether and multiple carboxylic acid groups, which provide it with distinct chemical reactivity and versatility in various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
